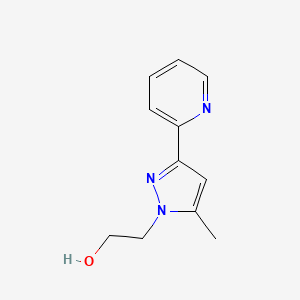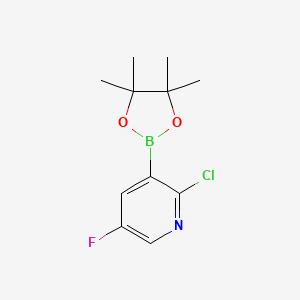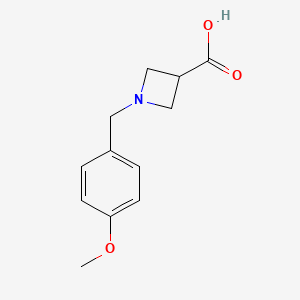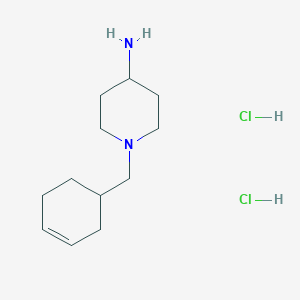![molecular formula C11H17BrN2O B1464719 {1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine CAS No. 1247170-54-2](/img/structure/B1464719.png)
{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine
Übersicht
Beschreibung
The compound {1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine is a chemical substance with the CAS No. 1247170-54-21. It is also known as BFM when it is in the form of {1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol2. This compound is a pharmaceutical intermediate with promising properties2.
Synthesis Analysis
Unfortunately, the synthesis process for this compound is not readily available from the search results. However, it’s worth noting that similar compounds such as1-[(5-Bromofuran-2-yl)methyl]pyrrolidine have been synthesized and studied3.Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the search results. However, it is related to the compound{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanol, which has a molecular formula of C11H16BrNO2 and a molecular weight of 274.15 g/mol2.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. However, it’s worth noting that similar compounds have been used in the development of antimalarial agents4.Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not detailed in the search results. However, related compounds such as1-[(5-Bromofuran-2-yl)methyl]pyrrolidine have a molecular weight of 230.13.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Asymmetric Synthesis : A study on the asymmetric synthesis of 2-(1-aminoalkyl) piperidines, including derivatives of methanamine, demonstrates the significance of these compounds in organic synthesis, indicating potential applications in various chemical processes (Froelich et al., 1996).
Advanced Molecular Design : In the field of medicinal chemistry, research on derivatives of piperidin-4-yl methanamine, such as WAY-262611, highlights their importance in designing molecules with specific pharmacological properties. These derivatives have been studied for their potential to increase bone formation rate, suggesting applications in treating bone disorders (Pelletier et al., 2009).
Drug Design and Antidepressant Potential : The development of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors indicates the utility of such compounds in designing new antidepressants. These derivatives have shown promising results in preclinical studies (Sniecikowska et al., 2019).
Catalysis and Polymerization : Piperidin-4-yl methanamine derivatives have been used in catalysis, particularly in the polymerization of methyl methacrylate. This application signifies their role in the field of materials science and polymer chemistry (Kim et al., 2014).
Biological and Pharmaceutical Research
Antimalarial Research : A compound structurally related to piperidin-4-yl methanamine, MMV019918, has been studied for its activity against both sexual and asexual stages of Plasmodium falciparum, suggesting potential applications in malaria treatment and elimination strategies (Vallone et al., 2018).
Antipsychotic Drug Development : Research into butyrophenones with structures similar to piperidin-4-yl methanamine highlights their potential as antipsychotic agents. These studies contribute to the understanding of neurochemical pathways and the development of new treatments for psychiatric disorders (Raviña et al., 2000).
Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, related to the piperidin-4-yl methanamine structure, have been synthesized and evaluated for anticonvulsant activity. This research contributes to the search for new treatments for epilepsy and seizure disorders (Pandey & Srivastava, 2011).
HIV-1 Infection Prevention : Methylbenzenesulfonamide derivatives with a structure related to piperidin-4-yl methanamine have been explored for their potential use in preventing HIV-1 infection, indicating a role in antiviral drug development (Cheng De-ju, 2015).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the search results. However, it’s important to handle all chemical substances with appropriate safety measures.
Zukünftige Richtungen
The future directions for this compound are not explicitly stated in the search results. However, given its promising properties as a pharmaceutical intermediate2, it could be further explored for potential applications in drug development. It’s also worth noting that related compounds have shown potential in the development of antimalarial agents4.
Eigenschaften
IUPAC Name |
[1-[(5-bromofuran-2-yl)methyl]piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O/c12-11-2-1-10(15-11)8-14-5-3-9(7-13)4-6-14/h1-2,9H,3-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJWIWXUGUFODB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



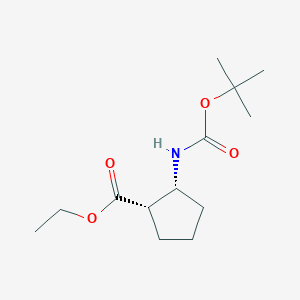

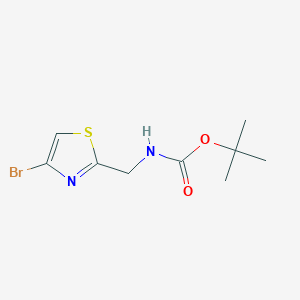
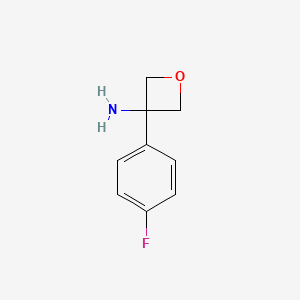
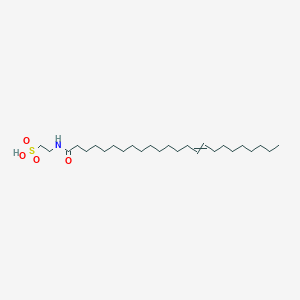
![N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B1464643.png)
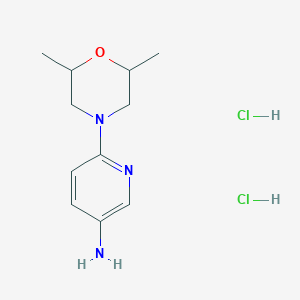
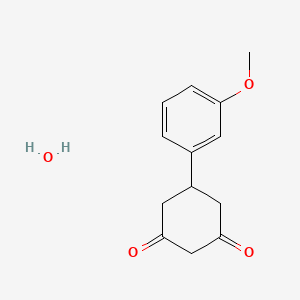
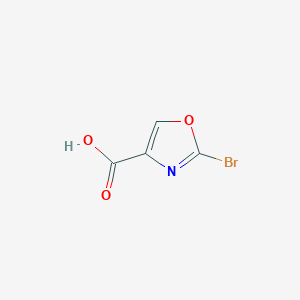
![2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1464649.png)
